![molecular formula C25H19N3O3 B130293 IWR-1-exo CAS No. 1127442-87-8](/img/structure/B130293.png)
IWR-1-exo
Overview
Description
IWR-1-exo is a diastereomer of IWR-1-endo, a potent inhibitor of the Wnt response . It is a dicarboximide having an exo bridged phthalimide structure, substituted at nitrogen by a 4-(quinolin-8-ylcarbamoyl)benzoyl group . It is a weak axin stabilizer, an analogue of IWR-1-endo .
Molecular Structure Analysis
The molecular formula of IWR-1-exo is C25H19N3O3 . It is a dicarboximide and a bridged compound . It has a role as an axin stabilizer .
Physical And Chemical Properties Analysis
The molecular weight of IWR-1-exo is 409.4 g/mol . The exact mass is 409.14 . More detailed physical and chemical properties might be found in specialized chemical literature or databases.
Scientific Research Applications
Cancer Research
IWR-1-exo is used as a control in studies investigating the role of Wnt/β-catenin signaling in cancer. The Wnt signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in tumorigenesis . By serving as a control, IWR-1-exo helps validate the specificity of Wnt pathway inhibitors like IWR-1-endo in cancer models.
Developmental Biology
In developmental biology, IWR-1-exo can be used to understand the Wnt signaling pathway’s role in embryonic development. Since it does not inhibit the Wnt response at concentrations where IWR-1-endo is active, it serves as a non-active comparator in experiments studying tissue development and regeneration .
Neuroscience
IWR-1-exo’s counterpart, IWR-1-endo, has been shown to inhibit drug efflux at the blood-brain barrier by stabilizing the AXIN2 destruction complex . IWR-1-exo can be used in comparative studies to assess the impact of Wnt signaling modulation on drug delivery to the brain.
Pharmacokinetics
The development of sensitive and specific LC-MS/MS methods for IWR-1-endo, which shares structural similarities with IWR-1-exo, allows for the application of these methods to study the pharmacokinetics of Wnt signaling inhibitors. This can help in understanding the distribution, metabolism, and excretion of these compounds .
Stem Cell Research
IWR-1-exo can be utilized in stem cell research as a control to study the effects of Wnt signaling on stem cell maintenance and differentiation. Since Wnt signaling is a key regulator of stem cell fate, having a non-active control like IWR-1-exo is essential for experimental accuracy .
Safety and Hazards
IWR-1-exo is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, and possible risk of harm to unborn child .
Mechanism of Action
Target of Action
IWR-1-exo is a diastereomer of IWR-1-endo . The primary target of IWR-1-exo is the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in embryonic development, tissue homeostasis, and tumorigenesis .
Mode of Action
IWR-1-exo is an inactive stereoisomer of IWR-1-endo . While IWR-1-endo strongly inhibits the Wnt/β-catenin pathway , IWR-1-exo has little effect on the Wnt pathway . This makes IWR-1-exo an ideal negative control in tests involving the active form, IWR-1-endo .
Biochemical Pathways
The Wnt/β-catenin pathway is the primary biochemical pathway affected by IWR-1-exo .
Pharmacokinetics
It is known that iwr-1-exo is a crystalline solid and has some solubility in chloroform, DMF, and DMSO .
Result of Action
It serves as a negative control in tests involving the active form, IWR-1-endo .
properties
IUPAC Name |
4-[(1S,2S,6R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20+,21- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSXEXBYLJIOGF-BTYSMDAFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@H]3[C@@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360787 | |
Record name | IWR-1-exo | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
IWR-1-exo | |
CAS RN |
1127442-87-8 | |
Record name | IWR-1-exo | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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